molecular formula C22H24N6O2 B10915391 N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915391
M. Wt: 404.5 g/mol
InChI Key: UANUEBCUTTYFEF-UHFFFAOYSA-N
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Description

N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the oxadiazole moiety and the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used to study biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and oxadiazole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-6-28(12-19-14(3)25-30-26-19)22(29)17-11-18(16-9-7-13(2)8-10-16)23-21-20(17)15(4)24-27(21)5/h7-11H,6,12H2,1-5H3

InChI Key

UANUEBCUTTYFEF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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